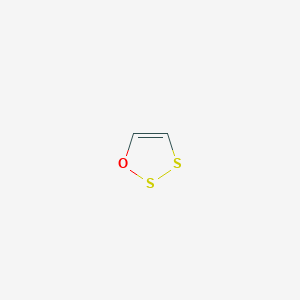

5-Oxo-1,2-dithia-3-cyclopentene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

288-70-0 |

|---|---|

Molecular Formula |

C2H2OS2 |

Molecular Weight |

106.17 g/mol |

IUPAC Name |

oxadithiole |

InChI |

InChI=1S/C2H2OS2/c1-2-4-5-3-1/h1-2H |

InChI Key |

JBPWRHDFVVEDTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSSO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for 5 Oxo 1,2 Dithia 3 Cyclopentene

Retrosynthetic Analysis and Key Precursors for the 1,2-Dithia-3-cyclopentene Ring System

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com This approach helps to identify potential synthetic routes and key precursors. For the 1,2-dithia-3-cyclopentene ring system, a primary disconnection can be made at the disulfide bond, a common and often readily reversible linkage. This leads to a dithiocarboxylic acid precursor. Another key disconnection involves breaking the C-S bonds, which points towards acyclic precursors containing the necessary carbon and sulfur functionalities.

A logical retrosynthetic approach for 5-oxo-1,2-dithia-3-cyclopentene would involve the following disconnections:

Disconnection of the S-S bond: This is a common strategy in the synthesis of cyclic disulfides. This step would lead to a linear precursor with two thiol groups.

Disconnection of C-S bonds: Breaking the carbon-sulfur bonds can lead to simpler precursors. For instance, a disconnection at the C2-S1 and C5-S2 bonds could suggest a precursor derived from a 3-mercaptopropanoic acid derivative and a source of sulfur.

Key precursors for the synthesis of the 1,2-dithia-3-cyclopentene ring system often include:

α,β-Unsaturated carbonyl compounds: These can react with a sulfur source to form the dithiolane ring.

1,3-Dithiols: These can be oxidized to form the disulfide bond of the 1,2-dithiolane (B1197483) ring.

β-Mercapto carboxylic acids: These can undergo cyclization and oxidation to form the target ring system.

A plausible forward synthesis, guided by this retrosynthetic analysis, could start from a readily available β-halopropanoic acid. Reaction with a sulfur nucleophile, such as sodium sulfide, could introduce the sulfur atoms, followed by cyclization and oxidation to form the final this compound ring.

Novel Cyclization Strategies for the Formation of the Chemical Compound

The formation of the 1,2-dithia-3-cyclopentene ring is a critical step in the synthesis of this compound. Several novel cyclization strategies have been developed to construct this heterocyclic system efficiently.

One approach involves the reaction of a suitable dithiocarboxylate with an α-halo ketone. The dithiocarboxylate acts as a binucleophile, attacking the electrophilic carbon of the α-halo ketone to form the five-membered ring. The subsequent oxidation of the resulting dithiolanone can lead to the desired product.

Another strategy employs the use of elemental sulfur in the presence of a base to react with an appropriate unsaturated precursor. For example, a reaction of an α,β-unsaturated ester with sulfur and a base can lead to the formation of the dithiolane ring through a series of nucleophilic additions and cyclization.

Recent advancements in organometallic catalysis have also provided new avenues for the synthesis of such heterocyclic compounds. For instance, palladium-catalyzed cyclization reactions of functionalized dienes have been shown to be effective in forming five-membered rings. organic-chemistry.org

| Cyclization Strategy | Key Reactants | Conditions |

| Dithiocarboxylate and α-halo ketone | Dithiocarboxylic acid, α-halo ketone | Base |

| Elemental Sulfur Addition | α,β-Unsaturated ester, Elemental sulfur | Base |

| Palladium-Catalyzed Cyclization | Functionalized diene | Pd catalyst, ligand |

Stereoselective Synthesis of Analogues and Derivatives of the Chemical Compound

The stereoselective synthesis of analogues and derivatives of this compound is crucial for exploring their structure-activity relationships and potential applications in areas such as medicinal chemistry. The introduction of stereocenters on the cyclopentene (B43876) ring can be achieved through various asymmetric synthetic methods.

One common strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key reaction, such as a cyclization or an alkylation. After the desired stereochemistry is established, the auxiliary can be removed.

Asymmetric catalysis is another powerful tool for stereoselective synthesis. Chiral catalysts, such as chiral phosphines or metal complexes with chiral ligands, can be used to catalyze reactions that create stereocenters with high enantioselectivity. For example, an asymmetric Michael addition of a thiol to an α,β-unsaturated carbonyl compound, catalyzed by a chiral base, could be a key step in the stereoselective synthesis of a 1,2-dithiolane precursor.

Furthermore, the use of chiral starting materials derived from the chiral pool can also be an effective strategy. For instance, starting with a chiral β-hydroxy acid can lead to the synthesis of an enantioenriched this compound derivative.

| Stereoselective Method | Description | Example |

| Chiral Auxiliaries | A chiral molecule temporarily incorporated into the substrate to control stereochemistry. | Evans auxiliaries for asymmetric alkylation. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Chiral phosphine-catalyzed [3+2] cycloadditions. |

| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | Synthesis starting from a chiral amino acid. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in the synthesis of this compound is aimed at reducing the environmental impact of the synthetic process. firp-ula.org This involves the use of safer solvents, minimizing waste, and improving energy efficiency. skpharmteco.comrasayanjournal.co.in

Key green chemistry approaches that can be applied include:

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) and chloroform (B151607) with greener alternatives such as water, ethanol, or supercritical fluids. skpharmteco.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste and improve reaction efficiency. firp-ula.org Biocatalysis, using enzymes, offers a highly selective and environmentally friendly option. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov Microwave-assisted synthesis can often reduce reaction times and energy usage. rasayanjournal.co.innih.gov

Renewable Feedstocks: Utilizing starting materials derived from renewable resources. nih.gov

For example, a greener synthesis of this compound could involve a one-pot reaction in an aqueous medium using a recyclable catalyst, thereby minimizing solvent use and purification steps.

Flow Chemistry and Continuous Synthesis Approaches for the Chemical Compound

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov These benefits are particularly relevant for the synthesis of potentially hazardous or unstable compounds.

In a flow synthesis of this compound, the reactants would be continuously pumped through a reactor, where they mix and react under precisely controlled conditions. The product stream would then be collected and purified. This approach allows for the rapid optimization of reaction parameters such as temperature, pressure, and residence time.

A possible flow chemistry setup could involve the following steps:

Pumping a solution of a suitable precursor, such as a β-mercaptopropanoic acid derivative, and a sulfur source into a mixing chamber.

Passing the reaction mixture through a heated reactor coil to facilitate the cyclization reaction.

Introducing an oxidizing agent in a subsequent flow module to form the disulfide bond.

In-line purification of the product stream using techniques like continuous extraction or chromatography.

Flow chemistry can also be readily combined with other green chemistry technologies, such as photochemistry and electrochemistry, to develop even more efficient and sustainable synthetic routes. nih.gov

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Scale | Limited by reactor size | Scalable by extending run time |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volume |

| Process Control | Difficult to control precisely | Precise control of temperature, pressure, and mixing |

| Reproducibility | Can be variable | High reproducibility |

Elucidation of Reactivity and Reaction Mechanisms of 5 Oxo 1,2 Dithia 3 Cyclopentene

Electrophilic and Nucleophilic Reactivity Profiles of the Chemical Compound

The reactivity of 5-Oxo-1,2-dithia-3-cyclopentene is characterized by a duality of electrophilic and nucleophilic properties distributed across its five-membered ring. The molecule possesses several reactive sites that dictate its interactions with other chemical species.

Electrophilic Centers:

Sulfur Atoms: The sulfur atoms of the disulfide bond can act as soft electrophiles. Nucleophilic attack on one of the sulfur atoms is a key step in many ring-opening reactions. This electrophilicity is influenced by the polarization of the S-S bond and the ability of sulfur to accommodate an expanded octet. For instance, the reaction of related selenium-containing heterocycles with thiols proceeds via nucleophilic attack on the selenium atom, suggesting a similar pathway for dithioles. mdpi.com

Carbonyl Carbon (C5): The carbon atom of the carbonyl group is a classic electrophilic center, susceptible to attack by a wide range of nucleophiles.

Ring Carbons (C3 and C4): The presence of the electron-withdrawing carbonyl group and the electronegative sulfur atoms renders the double-bond carbons (C3 and C4) electrophilic and prone to conjugate addition by soft nucleophiles.

Nucleophilic Centers:

Sulfur Atoms: The lone pairs of electrons on the sulfur atoms can exhibit nucleophilic character, allowing them to coordinate with electrophiles, particularly metal ions.

Carbonyl Oxygen: The oxygen atom of the carbonyl group possesses lone pairs and can act as a nucleophile or a Brønsted-Lowry base, particularly in acid-catalyzed reactions.

Cycloaddition Reactions Involving the Chemical Compound

The carbon-carbon double bond in the this compound ring enables its participation in various cycloaddition reactions, where it typically acts as the 2π-electron component (dipolarophile or dienophile).

[3+2] Cycloaddition Reactions: This class of reactions, also known as 1,3-dipolar cycloadditions, is a primary pathway for the synthesis of five-membered heterocyclic rings. wikipedia.org this compound can react with various 1,3-dipoles. While direct examples with the parent oxo-compound are not prevalent in the reviewed literature, the reactivity of the closely related 1,2-dithiole-3-thiones provides a strong precedent. These thiones readily undergo 1,3-dipolar cycloadditions with species like nitrilimines. nih.gov The reaction mechanism involves the concerted or stepwise addition of the 1,3-dipole across the C3-C4 double bond to form a new, larger heterocyclic system.

| 1,3-Dipole Type | Expected Product |

| Nitrile Imine | Pyrazole-fused dithiole derivative |

| Azide | Triazole-fused dithiole derivative |

| Nitrone | Isoxazolidine-fused dithiole derivative |

| Carbonyl Ylide | Furan-fused dithiole derivative |

[4+2] Cycloaddition Reactions (Diels-Alder Reactions): In a Diels-Alder reaction, this compound can function as a dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the carbonyl group and the sulfur atoms activates the double bond for this type of reaction. For example, the thione analogue reacts with acetylenic esters, which act as dipolarophiles, to yield complex adducts. Similarly, reaction with benzyne, a potent dienophile, also leads to cycloaddition products. mdpi.com

Ring-Opening Reactions and Transformation Pathways of the Chemical Compound

Ring-opening is a significant transformation pathway for 1,2-dithiole derivatives, often initiated by nucleophiles, reducing agents, or as a consequence of other reactions like cycloadditions.

The reaction course is often dictated by the nature of the attacking species:

Nucleophilic Attack: Strong nucleophiles can attack one of the sulfur atoms, leading to the cleavage of the S-S bond and the formation of a linear thioether-thiolate intermediate. This pathway is observed in the reaction of related thiaselenoles with thiols, where the initial attack occurs at the selenium atom. mdpi.com Similarly, the reduction of 1,2-dithiole-3-thiones can involve an initial addition to the thiocarbonyl group followed by ring opening. researchgate.net

Post-Cycloaddition Ring Opening: In some cases, the initial cycloadduct is unstable and undergoes spontaneous ring transformation. For instance, the 1,3-dipolar cycloaddition of 1,2-dithiole-3-thiones with nitrilimines is followed by the opening of the dithiole ring and sulfur extrusion to form a 1,3,4-thiadiazole ring. nih.gov

Reversible Ring Opening: Studies on the related 1,3-dithiol-2-one system have shown that the ring-opening reaction can be fully reversible, establishing an equilibrium between the cyclic compound and the ring-opened dithiolate species. rsc.orgrsc.org This suggests that under certain conditions, this compound could exist in equilibrium with an open-chain isomer.

Redox Chemistry and Electron Transfer Processes of the Chemical Compound

The redox behavior of this compound is primarily centered on the disulfide linkage and the sulfur atoms, which can exist in various oxidation states. This class of compounds is closely related to dithiolene ligands, which are well-known for their non-innocent, redox-active nature. nih.gov

Oxidation:

The sulfur atoms in the 1,2-dithiole ring can be oxidized. Oxidation of 1,2-dithiole-3-thiones with reagents like peracetic acid is a known method for preparing 1,2-dithiolylium salts, which are aromatic, cationic species. researchgate.net

Oxidation can also occur at one or both sulfur atoms to form the corresponding S-oxides (sulfoxides) or S,S'-dioxides (sulfones). A notable example is the 3H-1,2-Benzodithiol-3-one 1,1-Dioxide, known as the Beaucage Reagent, which is used as a sulfur-transfer reagent in nucleic acid synthesis. tcichemicals.com

Reduction:

The disulfide bond can be reduced to yield a dithiol. This is a characteristic reaction of disulfides.

Electrochemical studies on related 1,2-dithiole-3-thiones show they can undergo reduction. acs.org The compound can accept electrons to form radical anions and dianions, consistent with the behavior of dithiolene systems which can exist in fully reduced dithiolate (dianionic), intermediate, and fully oxidized dithione (neutral) states. nih.gov

The antioxidant properties of some 1,2-dithiole-3-thiones, which act as phase II enzyme inducers, are linked to their redox chemistry and ability to donate sulfur. lktlabs.com

Rearrangement Reactions and Isomerization Pathways of the Chemical Compound

Rearrangement reactions provide pathways to isomeric structures and can be initiated by heat, light, or catalysts (acid or base). While specific data on the parent this compound is limited, related systems demonstrate the potential for such transformations.

Base-Induced Rearrangements: In related sulfur-nitrogen heterocycles, base-induced rearrangements can occur, involving ring-opening via deprotonation, followed by ring-closure at a different position to form a new ring system. acs.org A similar pathway could be envisioned for the dithiole ring under strongly basic conditions.

Sulfur Rearrangements: An "unexpected sulfur rearrangement" has been observed during the copper-catalyzed synthesis of benzo[c] nih.govmdpi.comdithiol-3-imines, indicating that the migration of sulfur atoms within the molecular framework is possible under certain reaction conditions. acs.org

Photochemical Isomerization: The photochemistry of 1,2-dithiole-3-thiones has been studied, suggesting that UV irradiation could potentially induce isomerization or rearrangement reactions. researchgate.net

Metal-Catalyzed Reactions Involving the Chemical Compound

The sulfur atoms in this compound can act as ligands, coordinating to metal centers and enabling a range of metal-catalyzed transformations.

Complex Formation: 1,2-dithiole-3-thiones are known to form complexes with various metals, such as mercury and palladium. researchgate.net The sulfur atoms, particularly the exocyclic thione sulfur, act as the coordination site. This coordination can activate the ring towards further reactions.

Catalytic Synthesis and Transformation: Metal catalysts, particularly copper and palladium, are employed in both the synthesis and subsequent reactions of dithiole systems.

Copper-Catalyzed Reactions: Copper catalysts have been used in the synthesis of benzodithiole derivatives from 2-bromo-benzothioamides and elemental sulfur. The proposed mechanism involves an intramolecular copper-catalyzed Ullmann coupling. acs.org

Palladium-Catalyzed Reactions: Palladium-catalyzed oxidative coupling of α-enolic dithioesters represents a modern approach to forming the 1,2-dithiole ring system. acs.org This highlights the utility of palladium in activating C-H or C-S bonds for ring formation.

The table below summarizes key metal-catalyzed reactions involving dithiole systems.

| Metal Catalyst | Reaction Type | Substrate/Reagent Example | Product Type |

| Copper (CuI) | Intramolecular Cyclization / Rearrangement | 2-bromo-benzothioamides + S₈ | Benzodithiole derivatives acs.org |

| Palladium (Pd) | Oxidative C-S/S-S Bond Formation | α-Enolic Dithioesters | 1,2-Dithioles acs.org |

| Mercury (Hg) | Complex Formation | 1,2-dithiole-3-thiones | Mercury complexes researchgate.net |

Computational and Theoretical Investigations of 5 Oxo 1,2 Dithia 3 Cyclopentene

Quantum Chemical Calculations of Electronic Structure and Bonding

There is a lack of specific published research focusing on the quantum chemical calculations of the electronic structure and bonding of 5-Oxo-1,2-dithia-3-cyclopentene. Such studies would theoretically involve using methods to determine molecular orbital energies, electron distribution, and the nature of the covalent bonds within the molecule, particularly the unique disulfide (S-S) bond and its interaction with the carbonyl group and the C=C double bond.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

While DFT has been employed to study the reaction mechanisms of derivatives, such as 4,5-dichloro-1,2-dithiol-3-one researchgate.netcolab.ws, specific DFT studies on the reactivity of the parent this compound are not found in the surveyed literature. Theoretical investigations in this area would typically calculate reactivity indices (e.g., Fukui functions, electrostatic potential maps) to predict sites susceptible to nucleophilic or electrophilic attack and model the transition states of potential reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific molecular dynamics (MD) simulation studies for this compound were identified. MD simulations would be instrumental in understanding the conformational flexibility of the five-membered ring, which is expected to be nearly planar but may exhibit slight puckering. researchgate.net These simulations could also predict how molecules of this compound interact with each other in a condensed phase, providing insight into its physical properties.

Aromaticity and Antiaromaticity Assessment of the 1,2-Dithia-3-cyclopentene Ring System

A definitive assessment of the aromaticity or antiaromaticity of the 1,2-dithia-3-cyclopentene ring system using computational methods like Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) has not been specifically reported for the 5-oxo derivative. The ring contains a π-system, but the presence of the sulfur atoms and the carbonyl group complicates a simple application of Hückel's rule. Aromaticity is a key factor in determining the stability and reactivity of cyclic compounds.

Computational Prediction of Spectroscopic Parameters and their Correlation with Experimental Observations

There is no available research that presents computationally predicted spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra) for this compound and correlates them with experimental data. Such studies are crucial for confirming the molecular structure and understanding its spectroscopic signatures.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 5 Oxo 1,2 Dithia 3 Cyclopentene

Application of Multi-dimensional NMR Techniques for Complex Structural Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecular framework. For a molecule like 5-Oxo-1,2-dithia-3-cyclopentene, 1D NMR would provide initial data, but 2D NMR techniques are crucial for confirming connectivity.

Detailed Research Findings: Based on the structure, the ¹H NMR spectrum is predicted to show two distinct signals for the inequivalent vinyl protons at the C3 and C4 positions and a singlet for the two equivalent methylene (B1212753) protons at the C5 position. The vinyl protons would appear as doublets due to mutual (vicinal) coupling.

2D NMR experiments provide connectivity information essential for assignment:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. A cross-peak between the two vinyl proton signals would definitively confirm their connectivity across the double bond. scispace.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It would show correlations between the C3 proton and C3 carbon, the C4 proton and C4 carbon, and the C5 methylene protons and the C5 carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would include the C5 methylene protons to the C3 and C4 carbons, as well as to the C2 carbonyl carbon. The vinylic protons would also show correlations to the carbonyl carbon, confirming the α,β-unsaturated ketone substructure. nih.gov

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the core structure of the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C2 (C=O) | - | ~195 | H3, H4, H5 → C2 |

| C3 (=CH) | ~6.5 (d) | ~130 | H4, H5 → C3 |

| C4 (=CH) | ~7.0 (d) | ~140 | H3, H5 → C4 |

| C5 (-CH₂-) | ~3.5 (s) | ~45 | H3, H4 → C5 |

Note: Chemical shifts are estimations based on analogous structures like cyclopentenone and thiolactones and are highly dependent on the solvent and experimental conditions. 'd' denotes doublet, 's' denotes singlet.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula. Furthermore, analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments helps to confirm the structure by identifying characteristic neutral losses and fragment ions. nih.gov

Detailed Research Findings: The electron ionization (EI) mass spectrum of this compound (C₃H₂OS₂) would show a molecular ion [M]⁺• at the calculated m/z. The fragmentation is dictated by the functional groups present: the ketone, the double bond, and the disulfide bridge.

Key fragmentation pathways would likely include:

Loss of Carbon Monoxide: A common fragmentation for ketones is the loss of a neutral CO molecule (28 Da), leading to a significant [M-CO]⁺• fragment ion. wikipedia.org

Sulfur-related Fragmentation: Cleavage of the strained S-S bond or loss of sulfur atoms (S or S₂) is expected. Electron Transfer Dissociation (ETD) is particularly effective at cleaving disulfide bonds while preserving other structural features. nih.gov

Ring Cleavage: The five-membered ring can undergo various cleavage reactions, leading to smaller fragment ions. youtube.com For thiolactones, fragmentation often involves sequential loss of water (if applicable) and CO. rsc.orgnih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Neutral Loss | m/z (Calculated) | Significance |

| [C₃H₂OS₂]⁺• | - (Molecular Ion) | 117.95 | Confirms molecular formula |

| [C₂H₂S₂]⁺• | CO | 89.96 | Indicates presence of a carbonyl group |

| [C₃H₂OS]⁺• | S | 85.98 | Indicates loss of a sulfur atom |

| [C₂H₂S]⁺• | CO, S | 57.99 | Combination of CO and S loss |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and dihedral angles, offering critical insights into the molecular geometry and intermolecular interactions of this compound.

Detailed Research Findings: While a crystal structure for this compound is not readily available, data from related 1,2-dithiolane (B1197483) derivatives provide valuable insights into the expected geometry. nih.gov The five-membered ring structure imposes significant strain on the disulfide bond. X-ray studies on various 1,2-dithiolanes show that the S-S bond length is typically elongated to around 2.06-2.10 Å (compared to ~2.03 Å in linear disulfides). nih.govrsc.org

A key parameter is the C-S-S-C dihedral angle, which is forced to be much smaller than the optimal ~90° found in unstrained disulfides. In 1,2-dithiolane rings, this angle is typically between 20° and 35°. scispace.comnih.gov The cyclopentenone portion of the ring would be expected to be nearly planar. The analysis would also reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions like hydrogen bonds or sulfur-sulfur contacts.

Table 3: Expected Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal lattice symmetry |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell |

| S-S Bond Length | ~2.06 - 2.10 Å | Indicates a strained disulfide bond scispace.comnih.gov |

| C-S-S-C Dihedral Angle | ~20° - 35° | Quantifies the high degree of ring strain nih.gov |

| C=O Bond Length | ~1.21 Å | Typical for a ketone |

| C=C Bond Length | ~1.34 Å | Typical for a double bond |

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Mechanistic Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ethernet.edu.et These two techniques are complementary and together offer a comprehensive vibrational profile.

Detailed Research Findings: For this compound, the key functional groups are the carbonyl group (C=O), the carbon-carbon double bond (C=C), the disulfide bond (S-S), and C-H bonds.

C=O Stretch: The carbonyl stretching vibration is a strong absorption in the FTIR spectrum. For α,β-unsaturated ketones in a five-membered ring, this band is expected at a relatively high frequency, likely in the 1720-1750 cm⁻¹ range, due to the combined effects of ring strain and conjugation. msu.edu

C=C Stretch: The alkene C=C stretching vibration would appear in the 1600-1650 cm⁻¹ region. This peak is typically stronger in the Raman spectrum than in the FTIR spectrum.

S-S Stretch: The disulfide bond stretch is characteristically weak in FTIR but gives a noticeable signal in the Raman spectrum, typically in the 400-550 cm⁻¹ range. researchgate.net This peak is a key diagnostic for the dithiolane ring.

C-S Stretch: The carbon-sulfur stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹. rsc.org

Table 4: Predicted Principal Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected FTIR Intensity | Expected Raman Intensity |

| C-H Stretch (vinyl) | 3050 - 3150 | Medium | Medium |

| C-H Stretch (alkyl) | 2850 - 3000 | Medium | Medium |

| C=O Stretch | 1720 - 1750 | Strong | Medium |

| C=C Stretch | 1600 - 1650 | Medium | Strong |

| C-S Stretch | 600 - 800 | Medium-Weak | Medium |

| S-S Stretch | 400 - 550 | Very Weak / Inactive | Medium-Strong researchgate.net |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Derivatives

While this compound itself is achiral, its derivatives can be chiral if a stereocenter is introduced, for example, by substitution at the C5 position. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of such chiral derivatives. wikipedia.org

Detailed Research Findings: The disulfide bond itself can be a powerful chromophore in CD spectroscopy. libretexts.org The strained 1,2-dithiolane ring possesses inherent chirality due to the non-planar C-S-S-C dihedral angle. This disulfide chromophore typically gives rise to two CD bands corresponding to the lowest energy electronic transitions. The sign of the Cotton effects associated with these transitions is directly related to the helicity (P- or M-handedness) of the C-S-S-C moiety. acs.org

For a chiral derivative of this compound, the CD spectrum would be a composite of contributions from the disulfide chromophore and the n→π* transition of the carbonyl group. By comparing the experimental CD spectrum with spectra calculated using quantum chemical methods (like Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the stereocenter(s) can be reliably assigned. nih.gov This approach is powerful for establishing the stereochemistry of complex natural products and synthetic molecules containing disulfide linkages. nih.gov

Table 5: Application of Chiroptical Spectroscopy to a Hypothetical Chiral Derivative of this compound

| Chromophore | Electronic Transition | Expected Wavelength Region (nm) | Application |

| Disulfide (S-S) | Lowest energy transitions | ~250 - 400 | The sign of the Cotton effect correlates with the C-S-S-C dihedral angle, allowing assignment of the disulfide helicity. acs.org |

| Carbonyl (C=O) | n → π | ~300 - 330 | The sign of this Cotton effect is sensitive to the local stereochemical environment around the carbonyl group. |

| Alkene (C=C) | π → π | ~210 - 240 | Can contribute to the overall CD spectrum, influenced by the chiral center. |

Biological and Biochemical Mechanistic Research of 5 Oxo 1,2 Dithia 3 Cyclopentene

Exploration of Molecular Targets and Binding Interactions

There is no available information in the reviewed literature concerning the specific molecular targets of 5-Oxo-1,2-dithia-3-cyclopentene or any studies detailing its binding interactions with biological macromolecules.

Enzyme Inhibition Mechanisms and Kinetics of the Chemical Compound

No studies were found that investigated the potential of this compound as an enzyme inhibitor. Therefore, data on its inhibition mechanisms and kinetics are not available.

Receptor-Ligand Interaction Studies and Signal Transduction Pathways

Information regarding the interaction of this compound with any biological receptors is absent from the scientific literature. As a result, there are no studies on the signal transduction pathways it might modulate.

Cellular Uptake and Intracellular Localization Mechanisms

The mechanisms by which this compound might be taken up by cells and its subsequent localization within the cell have not been documented in any available research.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Without data on its biological activity, no structure-activity relationship studies for this compound have been published.

Applications of 5 Oxo 1,2 Dithia 3 Cyclopentene in Advanced Materials Science and Catalysis

Utilization of the Chemical Compound as a Monomer in Polymer Synthesis

The strained five-membered ring of 5-Oxo-1,2-dithia-3-cyclopentene, containing a disulfide bond, suggests its potential as a monomer for ring-opening polymerization (ROP). Such a process would lead to the formation of poly(thioether)s with a ketone functionality in the backbone. The presence of the disulfide bond is a key feature, as it can be cleaved under various stimuli, such as heat, light, or reducing agents, to initiate polymerization.

While specific studies on the polymerization of this compound are limited, the polymerization of related sulfur-containing heterocycles is well-documented. For instance, 1,2-dithiolane (B1197483), a saturated five-membered ring with a disulfide bond, undergoes ring-opening polymerization. chemicalbook.com Similarly, elemental sulfur itself can be polymerized through a ring-opening mechanism of the S8 crown, often in a process termed inverse vulcanization, to form high-sulfur-content polymers. nih.gov These polymers exhibit interesting optical and electrochemical properties.

The polymerization of 1,2-dithiole-3-thiones, which are structurally related to this compound, has been explored for the synthesis of semiconducting polymers. mdpi.com The resulting polymers, featuring a conjugated backbone, are of interest for applications in organic electronics. The reactivity of the dithiole ring in these systems is crucial for the polymerization process. Given these precedents, it is plausible that this compound could serve as a monomer to produce novel sulfur-containing polymers with unique properties imparted by the keto group and the dithioether linkages.

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Method | Initiator/Condition | Resulting Polymer Structure | Potential Properties |

| Ring-Opening Polymerization (ROP) | Heat, UV light, Reducing agents | Poly(keto-dithioether) | Redox-responsive, Degradable |

| Copolymerization | With vinyl monomers | Copolymers with sulfur linkages | Modified thermal and optical properties |

| Inverse Vulcanization | With elemental sulfur | High-sulfur-content polymer | High refractive index, Electrochemical activity |

Development of Sulfur-Containing Materials with Unique Electronic Properties

Sulfur-containing materials, particularly those derived from 1,2-dithiolene ligands, are renowned for their unique electronic properties, including electrical conductivity and magnetism. wikipedia.orgitn.pt 1,2-Dithiolene complexes are formed between a metal ion and a ligand containing two adjacent sulfur atoms attached to a double bond. These complexes can exhibit a range of oxidation states and often have highly delocalized electronic structures. wikiwand.com

The this compound molecule can be envisioned as a precursor to a dithiolene ligand. Upon reduction and deprotonation, it could form a metal complex where the metal center is coordinated to the two sulfur atoms. The electronic properties of the resulting metal dithiolene complex would be influenced by the nature of the metal and the substituents on the dithiolene ligand.

The field of conducting polymers often utilizes sulfur heterocycles to achieve high charge carrier mobilities. encyclopedia.pubaseee.eunih.govstanford.edu The incorporation of sulfur atoms into the polymer backbone can lower the oxidation potential and enhance inter-chain interactions, which are beneficial for charge transport. Polymers derived from 1,3-dithiole analogs have shown promising redox behavior for applications in molecular electronics. oup.com It is conceivable that polymers incorporating the this compound unit could exhibit interesting electronic properties, potentially leading to applications in sensors, organic thin-film transistors, or as components in battery materials. stanford.eduacs.org

Table 2: Potential Electronic Applications of Materials Derived from this compound

| Material Type | Potential Application | Key Feature |

| Metal Dithiolene Complexes | Molecular Conductors, Magnetic Materials | Delocalized electronic structure, Multiple oxidation states |

| Conducting Polymers | Organic Electronics, Sensors | Enhanced charge transport, Redox activity |

| Battery Cathode Materials | Lithium-Sulfur Batteries | High sulfur content, Redox cyclability |

Role of the Chemical Compound as a Ligand in Homogeneous Catalysis

Metal dithiolene complexes are not only interesting for their material properties but also for their catalytic activity. wikipedia.orgacs.org The sulfur atoms in the dithiolene ligand are soft Lewis bases and can effectively stabilize various metal centers in different oxidation states, a key requirement for many catalytic cycles. thieme-connect.de

Complexes of 1,2-dithiolene ligands have been successfully employed as catalysts in a variety of reactions, including the electrocatalytic and photocatalytic reduction of protons to hydrogen. acs.orgresearchgate.net For instance, a cobalt complex with 1,2-benzenedithiolate ligands has been shown to be a highly active catalyst for visible-light-driven hydrogen production. acs.org The catalytic activity is attributed to the ability of the dithiolene complex to undergo reversible redox reactions and to activate small molecules.

Given the structural similarity to known dithiolene precursors, this compound could potentially be converted into a ligand for the synthesis of novel homogeneous catalysts. The resulting metal complexes could be screened for activity in important transformations such as hydrogenation, oxidation, and cross-coupling reactions. The electronic and steric properties of the ligand could be tuned by modifying the cyclopentenone ring, offering a route to catalyst optimization.

Heterogeneous Catalysis Incorporating Derivatives of the Chemical Compound

The principles of homogeneous catalysis using dithiolene complexes can be extended to heterogeneous systems. Immobilizing these complexes on solid supports can offer advantages in terms of catalyst separation and recycling. peeref.com Organosulfur compounds have been used as building blocks for creating heterogeneous catalytic systems. peeref.com While sulfur can sometimes act as a catalyst poison, in certain cases, it can also promote activity or modify selectivity. rsc.org

Derivatives of this compound could be designed with functional groups that allow for their grafting onto solid supports like silica, alumina, or polymers. The resulting supported catalysts could then be used in flow reactors or batch processes. For example, a dithiolene complex anchored to a porous support could be used for the continuous oxidation of organic sulfides, a reaction of industrial importance. mdpi.com

Furthermore, the compound itself or its derivatives could be used as precursors for the synthesis of novel porous materials. For instance, polymerization or co-assembly with other building blocks could lead to the formation of porous organic polymers or metal-organic frameworks (MOFs) with accessible catalytic sites within the pores. The sulfur atoms within the framework could act as binding sites for metal nanoparticles or as catalytic centers themselves. There is growing interest in the use of organosulfur compounds for the oxidative cleavage and functionalization of C-S bonds, and novel heterogeneous catalysts are being developed for such applications. nih.gov

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. Sulfur-containing heterocycles are attractive components for supramolecular assembly due to the possibility of various intermolecular interactions, including hydrogen bonding, π-π stacking, and sulfur-sulfur interactions. nih.gov

The this compound molecule possesses several features that could be exploited in supramolecular chemistry. The ketone group can act as a hydrogen bond acceptor, while the dithiole ring can participate in π-π stacking and sulfur-sulfur contacts. By functionalizing the cyclopentene (B43876) ring with appropriate recognition motifs, it should be possible to program the self-assembly of these molecules into well-defined architectures such as nanofibers, sheets, or vesicles.

The self-assembly of twin-tapered dihydrazide derivatives, for example, is driven by quadruple hydrogen bonds to form mesophases and organogels. rsc.org Similarly, S- and N,S-heterocycle-dipeptide conjugates have been shown to form supramolecular hydrogels. nih.gov It is plausible that derivatives of this compound could be designed to form similar self-assembled materials with potential applications in drug delivery, tissue engineering, or as stimuli-responsive materials. The aggregation-induced emission enhancement observed in some self-assembling systems also opens up possibilities for the development of novel fluorescent sensors and imaging agents. rsc.org

Environmental and Green Chemistry Perspectives on 5 Oxo 1,2 Dithia 3 Cyclopentene

Mechanistic Studies of Environmental Degradation Pathways of the Chemical Compound

The environmental degradation of 5-Oxo-1,2-dithia-3-cyclopentene, a member of the organosulfur heterocycle family, is presumed to proceed through pathways common to similar molecules, including photodegradation and oxidation. While specific studies on this compound are not extensively documented, the degradation of related organosulfur compounds often involves the oxidation of the sulfur atoms.

One potential pathway is the oxidation of the disulfide bond, which can lead to the formation of thiosulfinates and subsequently thiolsulfonates. These reactions can be initiated by atmospheric oxidants. Furthermore, the presence of a carbonyl group and a carbon-carbon double bond in the cyclopentene (B43876) ring introduces additional sites for degradation reactions.

During the treatment of organic contaminants with sulfate (B86663) radicals (SO₄⁻), a process used in some environmental remediation technologies, the formation of stable organosulfate products has been observed for a wide range of compounds. acs.org This suggests that under certain oxidative conditions, this compound could potentially form sulfate-containing transformation products. acs.org Such products may exhibit increased water solubility and mobility in the environment. acs.orgescholarship.org

It is important to note that the degradation of heterocyclic compounds containing sulfur, nitrogen, or oxygen is a focus of environmental research due to their potential persistence and toxicity. nih.govunifesp.br

Table 1: Potential Environmental Degradation Reactions of this compound

| Reaction Type | Potential Reactants | Probable Products | Environmental Significance |

| Oxidation | Atmospheric oxidants (e.g., ozone, hydroxyl radicals) | Thiosulfinates, Thiolsulfonates | Altered toxicity and persistence |

| Photodegradation | UV radiation | Ring-opened products, smaller sulfur-containing molecules | Breakdown into potentially more or less harmful substances |

| Sulfate Radical Addition | Sulfate radicals (in treatment processes) | Organosulfate derivatives | Increased water solubility and mobility acs.orgescholarship.org |

Biotransformation Mechanisms in Model Systems

The biotransformation of this compound is expected to be carried out by microorganisms capable of metabolizing organosulfur compounds. Microbes play a crucial role in the degradation of sulfur, nitrogen, and oxygen heterocycles. nih.govunifesp.br While direct studies on this specific compound are limited, insights can be drawn from research on related substances.

Microbial degradation of organosulfur compounds can involve enzymes such as monooxygenases and dioxygenases, which catalyze the initial steps of breakdown. For instance, the degradation of some sulfonamides by Microbacterium sp. is initiated by flavin-dependent monooxygenases. nih.gov The disulfide bond in this compound is a likely target for enzymatic attack. Thiol-disulfide oxidoreductases are enzymes that facilitate the formation and isomerization of disulfide bridges in proteins and could potentially interact with cyclic disulfides like the one in the target molecule. nih.gov

The biotransformation of xenobiotics typically involves two phases. Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis. nih.gov For this compound, this could involve oxidation of the sulfur atoms or reduction of the keto group. Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion in biological systems. nih.gov

Studies on the microbial degradation of dithiocarbamates, which also contain sulfur, have identified bacterial consortia, including Alcaligenes, Pseudomonas, and Hypomicrobium, as effective degraders. google.com Similar microbial communities could potentially metabolize this compound.

Table 2: Plausible Biotransformation Reactions in Model Systems

| Enzymatic Reaction | Enzyme Class (Example) | Potential Transformation |

| Disulfide Reduction | Thiol-disulfide oxidoreductase | Cleavage of the S-S bond to form a dithiol |

| Oxidation | Monooxygenase, Dioxygenase | Oxidation of sulfur to sulfoxides and sulfones |

| Keto Reduction | Ketoreductase | Reduction of the carbonyl group to a hydroxyl group |

Development of Sustainable Synthetic Routes for the Chemical Compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govrsc.org For this compound and related structures, sustainable synthetic methods focus on reducing the use of hazardous solvents and reagents, improving atom economy, and lowering energy consumption. nih.gov

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, has emerged as a green strategy for synthesizing organosulfur heterocycles. acs.org This approach can lead to higher yields and reduced waste compared to traditional solution-phase synthesis. acs.org Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve energy efficiency in the production of heterocyclic compounds. rsc.org The use of grinding techniques has also been explored for the eco-friendly synthesis of five-membered heterocyclic derivatives. researchgate.net

The synthesis of structurally related 3H-1,2-dithiole-3-thiones has been achieved through various methods, including the use of elemental sulfur and catalysts. nih.gov Adapting such methods to be more sustainable, for example by using recyclable catalysts or solvent-free conditions, could provide a greener route to this compound. The development of one-pot, multi-component reactions also represents a sustainable approach by reducing the number of synthetic steps and purification processes. researchgate.net

Table 3: Comparison of Synthetic Methodologies for Organosulfur Heterocycles

| Methodology | Key Principles | Advantages |

| Conventional Synthesis | Often involves heating in organic solvents with stoichiometric reagents | Well-established procedures |

| Mechanochemistry | Solvent-free or low-solvent reaction conditions, mechanical force | Reduced solvent waste, potentially faster reaction times, high yields acs.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Rapid heating, shorter reaction times, improved yields rsc.org |

| Multi-component Reactions | Combining three or more reactants in a single step | High atom economy, reduced waste, operational simplicity researchgate.net |

Remediation Strategies for Environmentally Relevant Derivatives

Should this compound or its degradation products contaminate soil or water, several remediation strategies could be employed. Bioremediation, which utilizes microorganisms to break down pollutants, is a cost-effective and environmentally friendly option. nih.govrug.nl This can involve bioaugmentation (introducing specific microbes to a site) or biostimulation (adding nutrients to enhance the activity of indigenous microbes).

Phytoremediation, the use of plants to remove, degrade, or contain environmental contaminants, is another green remediation technology. nih.govrug.nl Plants can absorb pollutants from the soil and either metabolize them or accumulate them in their tissues. nih.gov

For more persistent contamination, chemical oxidation might be necessary. In situ chemical oxidation (ISCO) involves injecting strong oxidants into the contaminated area to destroy pollutants. nih.gov However, the potential for forming more mobile or toxic byproducts, such as organosulfates, must be carefully considered. acs.orgescholarship.org The use of nanoscale zero-valent iron (nZVI) has also shown promise for the remediation of soils contaminated with various organic pollutants. nih.gov

The addition of organic amendments like compost or biochar to contaminated soil can also be an effective remediation strategy. researchgate.net These materials can help to immobilize pollutants, reducing their bioavailability, and can also stimulate microbial degradation activity. researchgate.net

Table 4: Overview of Remediation Strategies

| Strategy | Description | Applicability |

| Bioremediation | Use of microorganisms to degrade contaminants. nih.govrug.nl | Suitable for biodegradable organic compounds. |

| Phytoremediation | Use of plants to remove or degrade pollutants. nih.govrug.nl | Best for low to moderate contamination in shallow soils. nih.gov |

| Chemical Oxidation | Application of strong oxidants to destroy contaminants. nih.gov | Can be effective for a wide range of organic compounds. |

| Soil Amendments | Addition of materials like compost or biochar to immobilize pollutants and enhance microbial activity. researchgate.net | Improves soil quality and reduces pollutant bioavailability. researchgate.net |

Future Research Directions and Interdisciplinary Challenges for 5 Oxo 1,2 Dithia 3 Cyclopentene

Emerging Methodologies for Synthesis and Characterization

The future synthesis of 5-Oxo-1,2-dithia-3-cyclopentene and its derivatives is poised to benefit from emerging methodologies that offer greater efficiency, control, and sustainability. Advanced techniques such as flow chemistry and microwave-assisted synthesis could provide rapid and high-yield pathways to this dithiole scaffold, moving beyond traditional batch processing. These methods allow for precise control over reaction parameters, which can be crucial for managing reactive intermediates and improving product selectivity.

In the realm of characterization, a deeper understanding of the compound's structural and electronic properties will be essential. While standard spectroscopic techniques provide basic structural confirmation, advanced methods are needed for a more profound insight.

Key Areas for Methodological Advancement:

| Area | Emerging Techniques | Potential Impact on Research |

| Synthesis | Flow Chemistry, Microwave-Assisted Synthesis, Catalytic C-H Activation | Increased efficiency, higher yields, reduced waste, access to novel derivatives. |

| Purification | Supercritical Fluid Chromatography (SFC) | Greener and more efficient separation of products and stereoisomers. |

| Characterization | Single-Crystal X-ray Diffraction, Advanced NMR Spectroscopy (e.g., solid-state NMR), Computational Spectroscopy | Precise determination of molecular geometry and intermolecular interactions nih.gov. Deeper understanding of electronic structure and reactivity. |

For instance, the application of single-crystal X-ray diffraction, as demonstrated in studies of other complex cyclopentene (B43876) derivatives, can reveal subtle conformational details and non-covalent interactions that govern the molecule's behavior in the solid state nih.gov. Combining such experimental data with high-level computational studies will provide a comprehensive picture of the molecule's structural landscape.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of AI can be envisioned across the entire research and development cycle for this compound:

Synthesis Planning: Retrosynthesis AI algorithms can propose novel and efficient synthetic routes to this compound and its analogs, potentially uncovering pathways that chemists might overlook. nih.gov

Reaction Optimization: Machine learning models, trained on experimental data, can predict reaction outcomes and suggest optimal conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts. chemintelligence.commdpi.com This data-driven approach reduces the number of experiments needed, saving time and resources. illinois.edu

Property Prediction: AI can predict the physicochemical, biological, and material properties of hypothetical derivatives of this compound before they are ever synthesized. chemintelligence.com This allows for the in silico screening of vast virtual libraries to identify candidates with desired characteristics for specific applications.

Table of Potential AI/ML Applications:

| Application Area | AI/ML Tool | Objective |

| Synthesis | Retrosynthesis Software | To design efficient and novel synthetic pathways. |

| Reactivity | Reaction Outcome Prediction Models | To predict the products of unknown reactions and guide experimental design. chemintelligence.com |

| Drug Discovery | QSAR & Molecular Docking Models | To predict biological activity and identify potential protein targets. |

| Materials Science | Generative Models | To design new derivatives with targeted electronic or optical properties. |

The development of these models relies on the availability of high-quality data. arxiv.org Therefore, a key challenge will be the generation and curation of comprehensive datasets related to the synthesis and properties of dithiole compounds.

Exploration of Novel Reactivity and Unprecedented Transformations

The unique structural features of this compound—namely the disulfide bond, the activated double bond, and the ketone functionality—suggest a rich and largely unexplored reactivity profile. Future research should focus on moving beyond known reactions to uncover unprecedented transformations.

Computational chemistry can serve as a powerful tool for predicting and understanding the reactivity of this scaffold. nih.gov Quantum mechanical calculations can map out potential energy surfaces for various reactions, identifying plausible pathways and transition states for novel transformations. nih.gov This theoretical guidance can direct experimental efforts toward the most promising avenues.

Potential areas for reactivity exploration include:

Disulfide Bond Chemistry: Investigating the cleavage and functionalization of the S-S bond to create linear sulfur-containing molecules or to initiate ring-expansion reactions.

Cycloaddition Reactions: Using the electron-deficient double bond as a dienophile or dipolarophile in cycloaddition reactions to construct more complex polycyclic systems.

Carbonyl Group Transformations: Exploring unconventional reactions at the ketone group, beyond simple reductions or additions, to introduce new functional groups.

Asymmetric Catalysis: Developing enantioselective transformations of the prochiral ring to produce chiral building blocks for pharmaceutical and materials science applications.

Insights from the reactivity of other novel heterocyclic systems, such as pyrazolo[1,5-a]thieno[2,3-c]pyrimidines, demonstrate that subtle changes in reaction conditions can lead to significantly different outcomes, highlighting the potential for discovering unique chemical behavior. nih.gov

Design of Next-Generation Functional Materials Based on the Chemical Compound

The inherent properties of the this compound core make it an attractive building block for the design of next-generation functional materials. materialinnovation.org The sulfur-rich nature of the molecule suggests potential applications in electronics and materials science, where sulfur-containing compounds are known for their useful electronic and optical properties.

Future research could focus on incorporating this scaffold into larger molecular or polymeric structures to create materials with tailored functionalities.

Potential Functional Materials:

| Material Type | Relevant Structural Feature | Potential Application |

| Conductive Polymers | Sulfur atoms and conjugated backbone | Organic electronics, sensors, antistatic coatings. |

| Redox-Active Materials | Reversible disulfide bond cleavage/formation | Rechargeable batteries, redox flow cells, smart materials. |

| High Refractive Index Polymers | High sulfur content | Advanced optical lenses, coatings, and encapsulants for LEDs. |

| Near-Infrared Dyes | Extended π-conjugation in derivatives | Bio-imaging, photothermal therapy, optical data storage. figshare.com |

The development of such materials requires a synergistic approach combining synthetic chemistry, materials characterization, and device engineering. The goal is to establish clear structure-property relationships that enable the rational design of materials based on the this compound unit for specific high-performance applications. researchgate.net

Untapped Biological and Catalytic Applications

While the biological profile of this compound itself is not extensively studied, related sulfur-containing heterocycles have shown significant promise in medicinal chemistry. nih.gov For example, derivatives of the closely related 1,2,3-dithiazole scaffold have been investigated for a range of biological activities. nih.gov

Future research should explore the potential of this compound derivatives in several key therapeutic areas:

Antiviral Agents: Related 5-oxo-dithiazole structures have been screened for antiviral activity, with a proposed mechanism involving zinc ejection from viral proteins via the disulfide bridge. nih.gov This suggests a plausible avenue for developing novel antiviral drugs.

Antimicrobial and Anticancer Agents: Thiourea derivatives and other organosulfur compounds have demonstrated a broad spectrum of antibacterial, antifungal, and anticancer properties. mdpi.com Screening libraries of this compound derivatives against various pathogens and cancer cell lines could identify new therapeutic leads.

Enzyme Inhibitors: The reactive functionalities of the molecule could be tailored to covalently or non-covalently bind to the active sites of specific enzymes implicated in disease.

Beyond medicine, the compound's structure is also suitable for applications in catalysis. The sulfur atoms possess lone pairs of electrons that can coordinate to transition metals, making the scaffold a candidate for the design of novel ligands. These new ligands could offer unique steric and electronic properties, potentially leading to catalysts with enhanced activity, selectivity, or stability for a variety of organic transformations.

Q & A

Basic: What are the primary synthetic pathways for 5-Oxo-1,2-dithia-3-cyclopentene, and how can reaction conditions be optimized for scalability?

Methodological Answer:

Synthesis of sulfur-containing heterocycles like this compound often involves cyclization reactions using thiols or disulfides. A plausible route could adapt methods from cyclopentene derivatives (e.g., epoxidation followed by sulfur insertion via nucleophilic substitution). Reaction optimization should focus on:

- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) may improve regioselectivity.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance sulfur nucleophilicity.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during cyclization.

Reference analogous synthesis protocols for cyclopentene derivatives in organic chemistry literature .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR can identify proton environments and confirm the dithia-cyclopentene backbone. Key markers include deshielded protons near sulfur atoms (δ 3.5–4.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (~1700 cm) and S–S bonds (~500 cm) confirm functional groups.

Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced: How can researchers design experiments to evaluate the antioxidant activity of this compound in biological systems?

Methodological Answer:

Adapt protocols from studies on structurally related sulfur compounds (e.g., 5-oxo-1,2,4-triazine derivatives in poultry models):

- In vitro assays : Measure radical scavenging (DPPH, ABTS) and metal chelation.

- In vivo models : Use stress-induced oxidative damage models (e.g., avian or rodent studies). Monitor biomarkers like malonyl dialdehyde (MDA) for lipid peroxidation and superoxide dismutase (SOD) activity.

- Dose-response curves : Test 3–5 concentrations (e.g., 50–200 mg/kg) to establish efficacy thresholds.

For stress induction, follow protocols from poultry studies using controlled stressors (e.g., temperature fluctuations) .

Advanced: How should researchers resolve contradictions between in vitro antioxidant data and in vivo efficacy for sulfur-containing heterocycles?

Methodological Answer:

Contradictions often arise from bioavailability or metabolic degradation. Mitigation strategies include:

- Pharmacokinetic profiling : Assess compound stability in simulated gastric fluid and hepatic microsomes.

- Bioavailability enhancement : Use nanoencapsulation or lipid-based carriers.

- Multi-omics integration : Combine transcriptomics (e.g., Nrf2 pathway activation) with metabolomics (e.g., glutathione levels) to correlate mechanisms.

Reference poultry studies where stress models clarified discrepancies between in vitro and in vivo antioxidant effects .

Advanced: What approaches are recommended for studying structure-activity relationships (SAR) in this compound derivatives?

Methodological Answer:

- Functional group substitution : Synthesize analogs with modifications to the oxo group (e.g., replacing O with NH) or sulfur atoms (e.g., Se substitution).

- Computational modeling : Use DFT calculations to predict electron density distribution and redox potentials.

- Biological testing : Compare analogs in standardized antioxidant/anti-inflammatory assays. For example, analogs with electron-withdrawing groups may enhance radical scavenging.

Case studies on metal complexes of sulfur heterocycles provide SAR frameworks .

Advanced: How can researchers address variability in biological responses to this compound across species or experimental models?

Methodological Answer:

- Species-specific metabolism : Conduct comparative studies in avian (e.g., turkey hens) and mammalian models to identify metabolic differences.

- Stress protocol standardization : Ensure stressors (e.g., corticosterone levels in poultry) are consistent across experiments .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between SOD activity and weight gain).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.